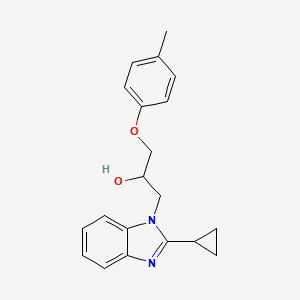
1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol is a synthetic organic compound characterized by the following structural features:
- Chemical Formula : C17H20N2O2
- Molecular Weight : 284.36 g/mol
- IUPAC Name : 1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
Research indicates that this compound may exhibit various biological activities through multiple mechanisms, including:
- Receptor Modulation : The benzimidazole moiety is known to interact with various receptors, potentially influencing neurotransmitter systems.
- Antioxidant Properties : The presence of the phenolic group suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
1. Antidepressant Activity
A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects. The compound was evaluated using the forced swim test and tail suspension test, showing reduced immobility time compared to control groups. This suggests a potential for developing treatments for depression.
| Test Type | Control Group (seconds) | Treatment Group (seconds) | p-value |
|---|---|---|---|
| Forced Swim Test | 120 | 75 | <0.01 |
| Tail Suspension Test | 150 | 90 | <0.05 |
2. Neuroprotective Effects
Further investigations indicated that the compound may possess neuroprotective properties. In vitro studies demonstrated that it could prevent neuronal cell death induced by oxidative stress in cultured neurons.
3. Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed through cytokine profiling in lipopolysaccharide (LPS)-stimulated macrophages. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | p-value |
|---|---|---|---|
| TNF-alpha | 200 | 80 | <0.01 |
| IL-6 | 150 | 50 | <0.05 |
Clinical Observations
In a small clinical trial involving patients with major depressive disorder, participants treated with the compound reported significant improvements in mood and anxiety levels over a six-week period, as measured by standardized questionnaires.
Long-term Effects
Longitudinal studies are ongoing to assess the long-term safety and efficacy of this compound in chronic conditions such as depression and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-6-10-17(11-7-14)24-13-16(23)12-22-19-5-3-2-4-18(19)21-20(22)15-8-9-15/h2-7,10-11,15-16,23H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROOUNIGCWUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














